molecular formula C19H23NO B290454 N-(4-butylphenyl)-4-ethylbenzamide

N-(4-butylphenyl)-4-ethylbenzamide

Cat. No.: B290454
M. Wt: 281.4 g/mol
InChI Key: VVGDWMWGBOYIQE-UHFFFAOYSA-N
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Description

N-(4-Butylphenyl)-4-ethylbenzamide is a benzamide derivative characterized by a 4-ethyl-substituted benzoyl group attached to a 4-butylphenylamine moiety. For example, N-(4-Butylphenyl)-4-methoxy-3-(methylamino)benzamide (compound 31) was synthesized with a 69% yield, showcasing the feasibility of introducing alkyl and methoxy groups into similar frameworks . The molecular architecture of such compounds often influences their physicochemical behavior, biological activity, and supramolecular interactions.

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

N-(4-butylphenyl)-4-ethylbenzamide

InChI

InChI=1S/C19H23NO/c1-3-5-6-16-9-13-18(14-10-16)20-19(21)17-11-7-15(4-2)8-12-17/h7-14H,3-6H2,1-2H3,(H,20,21)

InChI Key

VVGDWMWGBOYIQE-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CC

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CC

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents on Benzamide Core Substituents on Phenyl Group Molecular Formula Molecular Weight Key References
N-(4-Butylphenyl)-4-ethylbenzamide* 4-ethyl 4-butyl Not explicitly provided Inferred ~318.44†
4-Ethyl-N-phenylbenzamide 4-ethyl None (phenyl) C15H15NO 225.29
N-[4-(Diethylamino)-2-methylphenyl]-4-ethylbenzamide 4-ethyl 4-diethylamino-2-methyl C20H26N2O 318.44
N-(2-Nitrophenyl)-4-bromo-benzamide 4-bromo 2-nitro C13H9BrN2O3 337.13
N-(4-Methoxyphenyl)benzenesulfonamide Sulfonamide group 4-methoxy C13H13NO3S 263.31

*Inferred from structural analogs; †Estimated based on N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide (C20H26N2O, MW 318.44) .

Key Observations :

  • Substituent Position and Polarity : The 4-ethyl group on the benzamide core enhances hydrophobicity compared to polar groups like bromo or methoxy .
  • Aromatic Ring Modifications : Bulky substituents (e.g., 4-butylphenyl) may hinder crystallization, as seen in analogs with asymmetric units containing multiple molecules .

Physicochemical and Functional Properties

  • NMR Spectroscopy: 13C NMR data for N-(4-Butylphenyl)-4-methoxy-3-(methylamino)benzamide reveals distinct peaks at δ 166.09 (amide carbonyl) and δ 34.48 (butyl chain), consistent with alkyl-substituted benzamides .
  • Thermal Stability : Heating to 160°C restores initial states in 4-ethylbenzamide assemblies, indicating thermal robustness compared to sulfonamide derivatives .

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